2,2'-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione)
Description
This compound is a bis-naphthalimide derivative characterized by a central ethane-1,2-diyl linker modified with azanediylpropane-1,2-diyl groups, each terminating in a 5-nitro-benzo[de]isoquinoline-1,3(2H)-dione moiety. It is structurally designed to intercalate DNA, disrupting replication and transcription processes. Notably, its dimeric structure enhances binding avidity to DNA duplexes compared to monomeric analogs. The nitro groups at the 5-position of the naphthalimide rings contribute to electron-deficient aromatic systems, improving DNA interaction and redox-mediated cytotoxicity .
Clinical studies highlight its potent antitumor activity, particularly against solid tumors and multidrug-resistant cancers. For instance, the related compound DMP 840 (a methanesulfonate salt derivative) demonstrated IC50 values of 2.3–53 nM against leukemia and colon carcinoma cell lines, with efficacy in doxorubicin-resistant models .
Properties
Molecular Formula |
C32H28N6O8 |
|---|---|
Molecular Weight |
624.6 g/mol |
IUPAC Name |
5-nitro-2-[1-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propylamino]ethylamino]propan-2-yl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C32H28N6O8/c1-17(35-29(39)23-7-3-5-19-11-21(37(43)44)13-25(27(19)23)31(35)41)15-33-9-10-34-16-18(2)36-30(40)24-8-4-6-20-12-22(38(45)46)14-26(28(20)24)32(36)42/h3-8,11-14,17-18,33-34H,9-10,15-16H2,1-2H3 |
InChI Key |
PXBZKHOQHTVCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Bisnafide undergoes various chemical reactions, including:
Oxidation: Bisnafide can be oxidized under specific conditions, although detailed reaction conditions are not widely documented.
Reduction: Reduction reactions involving bisnafide are less common but can be achieved using appropriate reducing agents.
Substitution: Bisnafide can undergo substitution reactions, particularly involving its naphthalimide moiety.
Common reagents used in these reactions include high-purity acetonitrile and DMSO . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bisnafide has several scientific research applications, including:
Mechanism of Action
Bisnafide exerts its effects by intercalating into DNA and inhibiting topoisomerase II . This inhibition prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. The molecular targets of bisnafide include DNA and topoisomerase II, which are crucial for DNA replication and transcription .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis-Naphthalimides with Varied Linkers
The target compound and DMP 840 share a bis-naphthalimide core but differ in linker flexibility.
Bis-Indole and Bis-Hydrazone Derivatives
Bis-indole derivatives (e.g., 12a) exhibit lower potency (micromolar range) compared to the target compound’s nanomolar efficacy. Their mechanism diverges from DNA intercalation, instead targeting microbial membranes or enzymes . Similarly, ethane-diamine derivatives () prioritize hydrogen-bonding interactions over intercalation, resulting in weaker antiproliferative effects .
Ethane-1,2-diyl-Linked Heterocycles
The cyclopenta[b]quinoline derivative 7,7′-(ethane-1,2-diyl)bis(2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxyl) (4a) shares a dimeric ethane linker but lacks nitro groups. Synthesized via KOH-mediated cyclization, it shows uncharacterized bioactivity, underscoring the critical role of nitro substituents in the target compound’s DNA-binding capacity .
Mechanism and Selectivity
The target compound induces DNA single-strand breaks and inhibits thymidine/uridine incorporation (IC50: 0.55 µM and 0.08 µM, respectively) in L1210 leukemia cells . Unlike camptothecin (a topoisomerase I inhibitor), it retains activity in camptothecin-resistant cell lines (1.7-fold vs. 163-fold resistance), suggesting a distinct mechanism . Comparatively, bis-hydrazones () and ethane-diols () exhibit minimal genotoxicity, relying on redox cycling or metabolic activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
